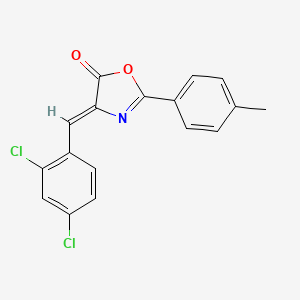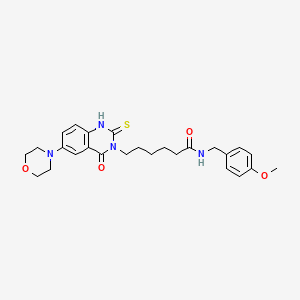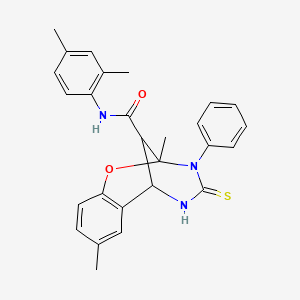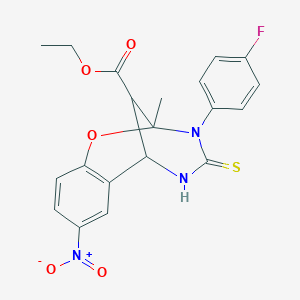![molecular formula C16H15N5O3S B14966789 2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14966789.png)
2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as a methylsulfanyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Quinazoline Core: The quinazoline core is typically constructed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Introduction of Functional Groups: The methylsulfanyl and nitrophenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as methylthiol and nitrobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted triazoloquinazolines
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for further investigation as a therapeutic agent.
Medicine: Preliminary studies suggest that the compound may have anticancer properties, making it a potential candidate for the development of new anticancer drugs.
Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitrophenyl group may interact with the active sites of enzymes, while the triazole ring can form hydrogen bonds with receptor proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazole-quinazoline core but differ in the substitution pattern and functional groups.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have a triazine ring fused to a quinoxaline core, offering different chemical properties and reactivity.
Fused [1,2,3]Triazolo[4,5-b]pyridines: These compounds have a triazole ring fused to a pyridine core, providing a different set of biological activities.
Uniqueness
2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of functional groups and structural features. The presence of both a methylsulfanyl group and a nitrophenyl group in the same molecule provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C16H15N5O3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15N5O3S/c1-25-16-18-15-17-10-6-4-8-12(22)13(10)14(20(15)19-16)9-5-2-3-7-11(9)21(23)24/h2-3,5,7,14H,4,6,8H2,1H3,(H,17,18,19) |
InChI 键 |
MKTMLGDWVZVHBA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966710.png)
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14966717.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14966720.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966723.png)
![1-(4-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966724.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14966738.png)
![3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14966746.png)
![Ethyl 4-[({2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}carbonyl)amino]benzoate](/img/structure/B14966761.png)


![N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14966774.png)


